2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid
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Overview
Description
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the indene ring, along with an acetic acid moiety. Indene derivatives are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid typically involves the bromination of 2-methylindene followed by the introduction of the acetic acid group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
After bromination, the resulting 6-bromo-2-methylindene is subjected to a carboxylation reaction to introduce the acetic acid moiety. This can be achieved using carbon dioxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylindene derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH₃), or alkyl halides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-methylindene derivatives.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and indene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-3H-inden-1-yl)acetic acid: Similar structure but lacks the bromine atom.
6-bromo-2-methylindene: Lacks the acetic acid moiety.
Indole-3-acetic acid: Contains an indole ring instead of an indene ring.
Uniqueness
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C12H11BrO2 |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H11BrO2/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H,14,15) |
InChI Key |
CVSYIQGEHJRGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC(=C2)Br)CC(=O)O |
Origin of Product |
United States |
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